molecular formula C11H14ClNO2S B1462654 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid CAS No. 1156145-13-9

1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid

Cat. No. B1462654
M. Wt: 259.75 g/mol
InChI Key: XSEUFAQCZMZEAB-UHFFFAOYSA-N
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Description

The compound “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular weight of 259.76 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is "1-[(5-chloro-2-thienyl)methyl]-4-piperidinecarboxylic acid" .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid”, has been a significant area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid” is "1S/C11H14ClNO2S/c12-10-2-1-9 (16-10)7-13-5-3-8 (4-6-13)11 (14)15/h1-2,8H,3-7H2, (H,14,15)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Novel Piperidine Derivatives as Potential Biological Agents

  • Antibacterial and Anti-TB Activities : A study discussed the synthesis of piperidine carboxylic acid derivatives with demonstrated antibacterial and anti-tuberculosis (TB) activities. These compounds were screened for their effectiveness against pathogenic strains, highlighting the potential of piperidine derivatives in addressing infectious diseases (Megha, Bodke, & Shanavaz, 2023).

  • Cancer Treatment Potential : Research on piperidine derivatives has also explored their use in cancer treatment. For instance, Aurora kinase inhibitors, which play a crucial role in the regulation of cell division, have been developed to target cancer cells, inhibiting tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).

  • Anticancer Agents : Another study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research signifies the diverse therapeutic potentials of piperidine derivatives in oncology (Rehman et al., 2018).

Synthesis and Characterization of Piperidine Derivatives

  • Heterocyclic Amino Acids : A series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, were developed for use as chiral building blocks in synthesis. These compounds open new avenues for the synthesis of complex molecules for various scientific applications (Matulevičiūtė et al., 2021).

  • Chiral Building Blocks for Alkaloids : The development of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester showcases its potential as a chiral building block for the synthesis of piperidine-related alkaloids. This highlights the importance of piperidine derivatives in the synthesis of biologically active compounds (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)7-13-5-1-2-8(6-13)11(14)15/h3-4,8H,1-2,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUFAQCZMZEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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